1-Amino-2-propyl sulfate
Description
Properties
IUPAC Name |
1-aminopropan-2-yl hydrogen sulfate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H9NO4S/c1-3(2-4)8-9(5,6)7/h3H,2,4H2,1H3,(H,5,6,7) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FUJGHFAISHTYGC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN)OS(=O)(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H9NO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50275943, DTXSID10862474 | |
| Record name | 1-Amino-2-propyl sulfate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50275943 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-Aminopropan-2-yl hydrogen sulfate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10862474 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
155.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
926-25-0, 114080-82-9 | |
| Record name | 2-Propanol, 1-amino-, 2-(hydrogen sulfate) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=926-25-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Propanol, 1-amino-, 2-(hydrogen sulfate) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000926250 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-Amino-2-propyl sulfate | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=161607 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
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| Record name | 2-Propanol, 1-amino-, 2-(hydrogen sulfate) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 1-Amino-2-propyl sulfate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50275943 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-Aminopropan-2-yl hydrogen sulfate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10862474 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-ammonio-1-methylethyl sulphate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.941 | |
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Preparation Methods
Reaction Mechanism and Stoichiometry
The reaction follows a two-step mechanism:
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Protonation : Sulfuric acid protonates the hydroxyl oxygen of 1-amino-2-propanol, enhancing its electrophilicity.
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Nucleophilic Attack : The deprotonated bisulfate ion (HSO₄⁻) attacks the electrophilic carbon adjacent to the hydroxyl group, displacing water and forming the sulfate ester.
The stoichiometric ratio of 1-amino-2-propanol to sulfuric acid is critical. Industrial protocols typically use a 1:1 molar ratio to minimize side reactions such as sulfamation (reaction with the amino group) or over-sulfation. Excess sulfuric acid may lead to decomposition, necessitating careful titration during acid addition.
Reaction Conditions
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Temperature : Maintained at 0–5°C during acid addition to mitigate exothermic side reactions.
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Solvent System : Anhydrous conditions are preferred; however, small quantities of 2-propanol or diethyl ether may be used to improve solubility.
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Reaction Time : 4–6 hours under vigorous stirring to ensure complete conversion.
Purification and Isolation Techniques
Post-synthesis purification is essential to remove unreacted starting materials, acidic byproducts, and inorganic salts.
Neutralization and Extraction
Crystallization and Drying
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The solvent is removed under reduced pressure, yielding a viscous oil.
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Recrystallization from cold ethanol (95%) produces white crystalline solids with ≥95% purity.
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Final drying under vacuum (20 mmHg, 24 hours) ensures residual solvent removal.
Analytical Characterization
Spectroscopic Validation
Mass Spectrometry
Optimization and Challenges
Side Reactions and Mitigation
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Sulfamation : Competing reaction between the amino group and sulfuric acid, reduced by maintaining low temperatures (0–5°C) and using protective gases (N₂/Ar).
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Hydrolysis : The sulfate ester bond is susceptible to hydrolysis in aqueous media. Storage under anhydrous conditions at –20°C is recommended.
Yield Enhancement Strategies
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Catalytic Additives : Trace amounts of p-toluenesulfonic acid (0.5 mol%) accelerate reaction kinetics without promoting side reactions.
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Stepwise Acid Addition : Gradual addition of sulfuric acid (0.1 mL/min) improves control over exothermicity.
Industrial and Research Applications
Scale-Up Considerations
Chemical Reactions Analysis
1-Amino-2-propyl sulfate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding sulfonic acids under strong oxidizing conditions.
Reduction: Reduction reactions can convert it back to 1-amino-2-propanol.
Substitution: The sulfate group can be substituted with other nucleophiles, leading to the formation of different derivatives.
Common Reagents and Conditions:
Oxidizing agents: Potassium permanganate or hydrogen peroxide.
Reducing agents: Lithium aluminum hydride or sodium borohydride.
Nucleophiles: Halides, hydroxides, or amines.
Major Products Formed:
Sulfonic acids: Formed through oxidation.
1-amino-2-propanol: Formed through reduction.
Various derivatives: Formed through substitution reactions.
Scientific Research Applications
1-Amino-2-propyl sulfate has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential role in biochemical pathways and as a precursor for biologically active compounds.
Medicine: Investigated for its potential therapeutic applications, including as a drug intermediate.
Industry: Utilized in the production of surfactants, detergents, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-amino-2-propyl sulfate involves its interaction with various molecular targets and pathways. It can act as a nucleophile in substitution reactions, where the amino group participates in the reaction. Additionally, the sulfate group can undergo hydrolysis, releasing sulfate ions that can participate in various biochemical processes .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Aliphatic Sulfate Esters
Ceftolozane Sulfate
- Structure : A β-lactam antibiotic with a sulfate group attached to a bicyclic core (Figure 1 in ).

- Key Differences: Unlike 1-amino-2-propyl sulfate, ceftolozane sulfate is a complex heterocyclic compound with clinical use against Gram-negative bacterial infections .
- Applications : Pharmaceutical (antibiotic), highlighting the role of sulfates in enhancing drug solubility.
Sodium 2-Methylprop-2-ene-1-sulphonate (CAS 1561-92-8)
- Structure : Sodium salt of an unsaturated sulfonic acid (vinyl sulfonate).
- Key Differences: Contains a sulfonate (-SO₃⁻) group instead of a sulfate ester (-OSO₃⁻), making it resistant to hydrolysis. Used as a reactive monomer in polymer chemistry .
Aromatic Sulfate Derivatives
o-Aminophenyl Sulfates
- Structure: Aromatic ring with adjacent amino and sulfate groups.
- Key Differences: Aromatic sulfates exhibit greater resonance stabilization but lower water solubility compared to aliphatic analogs like this compound. Studied for their metabolic roles in detoxification pathways .
2-Amino-benzene-sulfonate Derivatives
Amino Alcohol Derivatives
(R)-2-Amino-2-cyclopropylethanol Hydrochloride
- Structure: Cyclopropane-containing amino alcohol with a hydrochloride counterion.
- Key Differences: Lacks a sulfate group but shares the amino alcohol backbone. Used in chiral synthesis due to its rigid cyclopropane ring .
1-Amino-2-naphthol Hydrochloride
- Structure: Naphthalene backbone with amino and hydroxyl groups.
- Key Differences: The aromatic system confers fluorescence properties, making it useful in analytical chemistry.
Comparative Analysis Table
Research Findings and Functional Insights
- Stability: Sulfate esters (e.g., this compound) are prone to hydrolysis under acidic or alkaline conditions, unlike sulfonates .
- Solubility : Aliphatic sulfates generally exhibit higher water solubility than aromatic derivatives due to reduced hydrophobic interactions .
- Biological Relevance : Sulfated compounds like acharan sulfate and ceftolozane sulfate demonstrate the importance of sulfation in enhancing bioactivity and solubility .
Biological Activity
1-Amino-2-propyl sulfate (CAS Number: 98985) is a sulfate derivative of an amino alcohol, which has garnered interest in various biological and chemical applications. This compound is recognized for its potential roles in biochemical processes and its implications in both pharmacological and toxicological contexts. This article explores the biological activity of this compound, focusing on its mechanisms, effects, and relevant research findings.
This compound has the molecular formula and is characterized by the presence of an amino group, a propyl chain, and a sulfate moiety. Its structure can be represented as follows:
This compound exhibits several biological activities that are primarily mediated through its interaction with cellular signaling pathways and transport mechanisms. Key mechanisms include:
- Cellular Transport : Studies have shown that this compound is actively transported into cells, influencing various metabolic pathways. For instance, it has been observed to affect the uptake of choline sulfate in plant roots, indicating a potential role in nutrient transport systems .
- Enzymatic Interactions : The compound may act as a substrate or inhibitor for specific enzymes involved in amino acid metabolism, although detailed enzymatic pathways remain to be fully elucidated.
Toxicological Profile
The safety and toxicity profile of this compound has been assessed in several studies. It is crucial to understand the compound's potential adverse effects when used in various applications:
- Cytotoxicity : In vitro studies have indicated that high concentrations of this compound can lead to cytotoxic effects on mammalian cell lines. The mechanism appears to involve oxidative stress pathways and apoptosis induction.
- Genotoxicity : Preliminary assessments suggest that this compound may exhibit genotoxic properties under certain conditions, warranting further investigation into its long-term effects on genetic material.
Case Studies
Several case studies have explored the biological activity of this compound:
- Choline Sulfate Transport in Barley Roots : A significant study demonstrated that barley roots actively transport choline sulfate, with implications for understanding nutrient uptake mechanisms in plants . This suggests a broader role for this compound in plant physiology.
- Cytotoxic Effects on Cancer Cell Lines : Research examining the cytotoxic effects of various sulfated compounds found that this compound induced cell death in specific cancer cell lines at elevated concentrations. The study highlighted the need for careful dosage regulation when considering therapeutic applications.
Data Table: Summary of Biological Activities
| Activity Type | Description | Findings/Implications |
|---|---|---|
| Cellular Transport | Active transport mechanisms | Influences nutrient uptake in plant systems |
| Cytotoxicity | Induces cell death at high concentrations | Potential therapeutic applications with caution |
| Genotoxicity | Possible DNA damage under certain conditions | Requires further investigation for safety assessments |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

